molecular formula C10H15N3O3 B1481466 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 2090869-36-4

6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1481466
CAS No.: 2090869-36-4
M. Wt: 225.24 g/mol
InChI Key: JDDSVNNTXFOOEX-UHFFFAOYSA-N
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Description

The compound “6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a tetrahydro-2H-pyran-4-ylmethylamine group attached to it .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and reagents present. Typically, pyrimidine rings can participate in various chemical reactions, including electrophilic and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the pyrimidine ring might contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Green Chemistry and Regioselective Synthesis

  • A study demonstrates a green and efficient approach for the synthesis of novel pyrimidine derivatives, highlighting the importance of environmentally friendly methods in chemical synthesis. This research outlines the advantages of using p-toluene sulphonic acid as a catalyst, emphasizing short reaction times, excellent yield, and the absence of complex purification steps (Poomathi et al., 2015).

Molecular Diversity and Biological Activity

  • Another study describes the synthesis of a molecularly diverse library of compounds featuring a barbiturate motif, demonstrating the potential for creating a variety of biologically active compounds through chemical synthesis. Although not directly targeting our compound of interest, this research underscores the versatility of pyrimidine derivatives in drug discovery (Al-Sheikh et al., 2020).

Antithrombotic Applications

  • Research into the conversion of specific pyrimidine derivatives to antithrombotic compounds indicates the potential therapeutic applications of such chemicals, underscoring the importance of synthetic chemistry in developing new treatments for cardiovascular diseases (Furrer et al., 1994).

Synthesis of Novel Heterocyclic Compounds

  • Studies on the synthesis of heterocyclic compounds reveal the complexity and creativity in chemical synthesis, providing insights into how such compounds can be designed and synthesized for various scientific and medicinal applications. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives shows how diverse chemical structures can be obtained from pyrimidine derivatives, highlighting their potential in drug development and other scientific research areas (Habib & Kappe, 1984).

Properties

IUPAC Name

6-(oxan-4-ylmethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c14-9-5-8(12-10(15)13-9)11-6-7-1-3-16-4-2-7/h5,7H,1-4,6H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDSVNNTXFOOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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